Atrazine-desethyl-2-hydroxy

Vue d'ensemble

Description

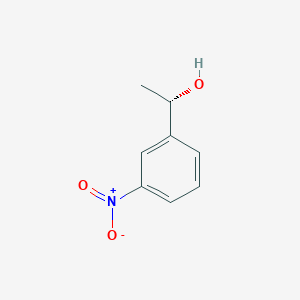

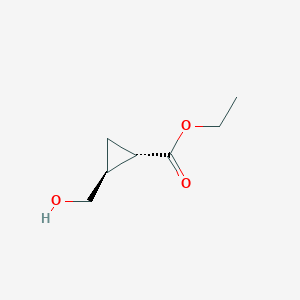

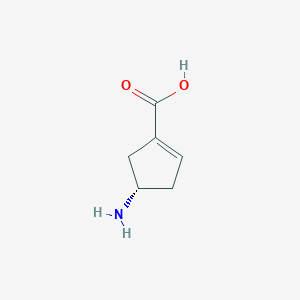

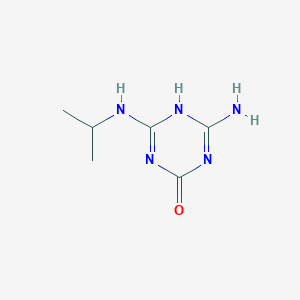

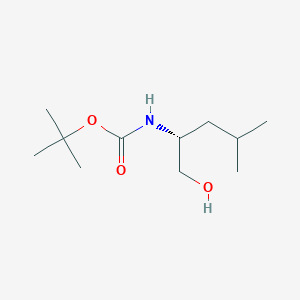

Atrazine-desethyl-2-hydroxy is a metabolite derived from the herbicide atrazine . It is formed through various degradation processes, particularly photolytic reactions. Atrazine itself is widely used in agriculture to control grassy and broadleaf weeds in crops such as sugarcane, wheat, conifers, sorghum, nuts, and corn . The compound’s structure consists of a triazine ring with amino groups and a hydroxy group at specific positions.

Synthesis Analysis

The synthesis of Atrazine-desethyl-2-hydroxy primarily occurs as a result of atrazine’s degradation. Photolytic processes, especially those involving microwave-ultraviolet (MW-UV) energy, lead to the formation of this metabolite. During these reactions, atrazine undergoes hydroxylation, resulting in the replacement of a chlorine atom with a hydroxyl group . The pathway involves the sequential generation of atrazine-2-hydroxy, atrazine-desethyl-2-hydroxy, and atrazine-desisopropyl-2-hydroxy .

Molecular Structure Analysis

The molecular formula of Atrazine-desethyl-2-hydroxy is C6H11N5O . It is a diamino-1,3,5-triazine with a hydroxy group at position 2 . The structure plays a crucial role in its biological activity and interactions.

Chemical Reactions Analysis

The primary chemical reaction leading to the formation of Atrazine-desethyl-2-hydroxy involves the substitution of a chlorine atom in atrazine with a hydroxyl group. This transformation occurs under specific energy conditions, such as MW-UV irradiation . The resulting metabolite exhibits reduced toxicity compared to atrazine itself.

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Application in Environmental Science and Pollution Research

Specific Scientific Field

This application falls under the field of Environmental Science and Pollution Research .

Comprehensive and Detailed Summary of the Application

Atrazine-desethyl-2-hydroxy is a degradation product of the herbicide atrazine, which is widely used in crops. The degradation of atrazine has drawn attention due to potential pollution present in soil, sediment, water, and food .

Detailed Description of the Methods of Application or Experimental Procedures

The degradation of atrazine was evaluated using different energy systems: ultraviolet (UV), microwaves (MW), and a combination of both (MW-UV). These systems were applied to the herbicide atrazine through the process of photo-oxidation . After the photolytic processes, the samples were analyzed at a wavelength scanning the range of 190 to 300 nm .

Thorough Summary of the Results or Outcomes Obtained

The degradation rates found were around 12% (UV), 28% (MW), and 83% (MW-UV), respectively, with time intervals of 120 s . The spectrum evaluation resulting from photolytic processes gave rise to a new signal which was confirmed by chromatography. This spectrum indicated the possible pathway of atrazine degradation by the process of photolytic MW-UV, generating atrazine-2-hydroxy, atrazine-desethyl-2-hidroxy, and atrazine-desisopropyl-2-hydroxy . The process indicated that in all situations, chloride was present in the analytic structure and was substituted by a hydroxyl group, which lowered the toxicity of the compound through the photolytic process MW-UV .

Propriétés

IUPAC Name |

6-amino-4-(propan-2-ylamino)-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5O/c1-3(2)8-5-9-4(7)10-6(12)11-5/h3H,1-2H3,(H4,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKLGRUZDXSATG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=O)NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173802 | |

| Record name | 1,3,5-Triazin-2(1H)-one, 4-amino-6-((1-methylethyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Atrazine-desethyl-2-hydroxy | |

CAS RN |

19988-24-0 | |

| Record name | 1,3,5-Triazin-2(1H)-one, 4-amino-6-((1-methylethyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019988240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazin-2(1H)-one, 4-amino-6-((1-methylethyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI)](/img/structure/B12835.png)